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Compound of Interest

Compound Name: C16H19N3O6S3

Cat. No.: B15174112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of the

compound with the molecular formula C16H19N3O6S3. While direct spectroscopic data for this

specific molecule is not readily available in public literature, this document outlines a

comprehensive analytical approach based on a plausible structural identification as a

sulfamethoxazole derivative. The methodologies and expected data are derived from

established knowledge of similar molecular scaffolds, offering a robust framework for

researchers engaged in the characterization of novel sulfonamide-based compounds.

Proposed Structure and Rationale
The molecular formula C16H19N3O6S3 suggests a derivative of the common antibiotic

sulfamethoxazole (C10H11N3O3S). A plausible structure is a Schiff base formed between

sulfamethoxazole and a substituted aromatic aldehyde, with further modification to incorporate

the additional sulfur and oxygen atoms. One such possibility is the condensation product of

sulfamethoxazole with a thiophene-based aldehyde bearing a sulfonyl group. This hypothesis

forms the basis for the subsequent spectroscopic predictions and analytical protocols.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the proposed
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structure of C16H19N3O6S3. These values are extrapolated from data for sulfamethoxazole

and its derivatives.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 2.3 s 3H -CH₃

~ 6.1 s 1H Isoxazole C-H

~ 6.7 - 7.8 m 4H
Aromatic protons

(benzene ring)

~ 7.0 - 7.5 m 3H
Aromatic protons

(thiophene ring)

~ 8.5 s 1H Imine C-H (-N=CH-)

~ 10.0 s 1H Sulfonamide N-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 25 -CH₃

~ 95 Isoxazole C4

~ 115 - 130 Aromatic C-H

~ 140 - 155 Aromatic C-N, C-S

~ 160 Imine C=N

~ 170 Isoxazole C3/C5

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium N-H stretch (sulfonamide)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2950 Weak Aliphatic C-H stretch

~ 1620 Strong C=N stretch (imine)

1580 - 1600 Medium C=C stretch (aromatic)

1300 - 1350 Strong S=O stretch (sulfonamide)

1150 - 1180 Strong S=O stretch (sulfonamide)

1000 - 1100 Medium C-S stretch (thiophene)

Table 4: Predicted Mass Spectrometry Data
m/z Ion Type

457.05 [M+H]⁺

479.03 [M+Na]⁺

495.01 [M+K]⁺

Various
Fragmentation ions corresponding to loss of

SO₂, isoxazole ring, etc.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

¹H NMR Acquisition:

Acquire a proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Optimize the receiver gain and ensure a sufficient number of scans for a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A longer acquisition time and a greater number of scans will be necessary due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to

determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Spectrum Acquisition:

Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

Acquire a background spectrum of the empty sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them with specific

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent

(e.g., methanol or acetonitrile).

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Mass Spectrum Acquisition:

Acquire the mass spectrum in both positive and negative ion modes.

Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).
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Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates)

to maximize the signal of the molecular ion.

Tandem MS (MS/MS):

Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.

Fragment the precursor ion using collision-induced dissociation (CID).

Acquire the product ion spectrum to study the fragmentation pathways.

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental

composition. Analyze the fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of C16H19N3O6S3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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